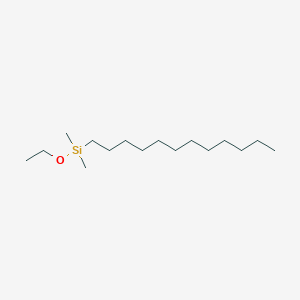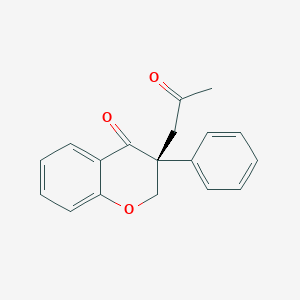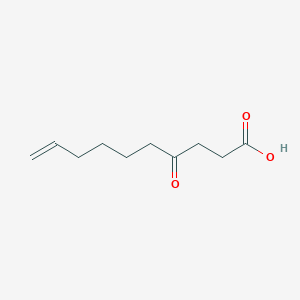![molecular formula C25H27O3P B14213070 Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester CAS No. 581068-52-2](/img/structure/B14213070.png)
Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester is a chemical compound with the molecular formula C22H25O3P. This compound is part of the phosphonate family, which is characterized by the presence of a phosphonic acid group. Phosphonates are known for their stability and versatility in various chemical reactions, making them valuable in a wide range of applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester typically involves the reaction of a suitable phosphonic acid derivative with an appropriate alcohol. One common method is the esterification of phosphonic acid with diethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are employed to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate compounds.
Biology: This compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phosphonic acid, which can then interact with enzymes and proteins. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, phenyl-, diethyl ester
- Phosphonic acid, (phenylmethyl)-, diethyl ester
- Diethyl (4-vinylphenyl)phosphonate
- Diethyl allylphosphonate
Uniqueness
Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester is unique due to its specific structural features, including the presence of the diphenylethenyl group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications where other phosphonates may not be suitable.
Propriétés
Numéro CAS |
581068-52-2 |
|---|---|
Formule moléculaire |
C25H27O3P |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
1-(diethoxyphosphorylmethyl)-2-(2,2-diphenylethenyl)benzene |
InChI |
InChI=1S/C25H27O3P/c1-3-27-29(26,28-4-2)20-24-18-12-11-17-23(24)19-25(21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-19H,3-4,20H2,1-2H3 |
Clé InChI |
SQVAYKIGYRXWLF-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=CC=CC=C1C=C(C2=CC=CC=C2)C3=CC=CC=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)


![(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol](/img/structure/B14213045.png)
![Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14213046.png)
![4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B14213055.png)


![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14213063.png)
![Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide](/img/structure/B14213068.png)

